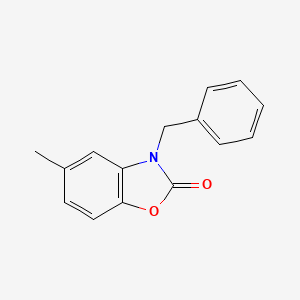

3-Benzyl-5-methyl-3H-benzooxazol-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-5-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11-7-8-14-13(9-11)16(15(17)18-14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZOKKGTLRVETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322064 | |

| Record name | 3-benzyl-5-methyl-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

107235-17-6 | |

| Record name | 3-benzyl-5-methyl-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyl-5-methyl-3H-benzooxazol-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUT8D5MHW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Solid State Structural Elucidation of 3 Benzyl 5 Methyl 3h Benzooxazol 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling patterns, and through-bond correlations, a complete atomistic connectivity map can be established.

Proton NMR (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling Patterns

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of each proton in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

In 3-Benzyl-5-methyl-3H-benzooxazol-2-one, distinct signals are expected for the protons of the benzyl (B1604629) group, the methyl group, and the substituted benzoxazolone core. The five protons of the benzyl ring would likely appear as a complex multiplet in the aromatic region (typically ~7.2-7.4 ppm). The two benzylic protons (CH₂) attached to the nitrogen atom would be expected to appear as a singlet further downfield due to the influence of the adjacent nitrogen and carbonyl group. The three aromatic protons on the benzoxazolone ring system would exhibit splitting patterns (doublets, doublet of doublets) characteristic of their substitution pattern, and their chemical shifts would be influenced by the electron-donating methyl group and the electron-withdrawing nature of the fused oxazolone (B7731731) ring. The methyl group protons would appear as a singlet in the upfield region of the spectrum.

Spin-spin coupling, observed as the splitting of a proton's signal into multiple peaks (a multiplet), arises from the interaction of neighboring, non-equivalent protons. The coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled protons and their dihedral angle.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Value | s | - | 3H | CH₃ |

| Value | s | - | 2H | N-CH₂-Ph |

| Value | d | J = X.X | 1H | Ar-H |

| Value | dd | J = X.X, Y.Y | 1H | Ar-H |

| Value | d | J = Y.Y | 1H | Ar-H |

| Value | m | - | 5H | Ph-H |

Note: 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, 'm' multiplet. Ar-H refers to aromatic protons on the benzoxazolone ring, and Ph-H refers to protons on the benzyl ring.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it.

For this compound, distinct signals would be expected for the methyl carbon, the benzylic carbon, the aromatic carbons of both the benzyl and benzoxazolone rings, and the carbonyl carbon. The carbonyl carbon of the oxazolone ring is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituents. The benzylic carbon and the methyl carbon will appear in the upfield aliphatic region.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Value | CH₃ |

| Value | N-CH₂-Ph |

| Value | Aromatic C-H |

| Value | Aromatic C-H |

| Value | Aromatic C-H |

| Value | Aromatic C (quaternary) |

| Value | Aromatic C (quaternary) |

| Value | Aromatic C-H (benzyl) |

| Value | Aromatic C-H (benzyl) |

| Value | Aromatic C-H (benzyl) |

| Value | Aromatic C (quaternary, benzyl) |

| Value | C=O |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-spin coupled. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. For this compound, COSY would be crucial for confirming the connectivity of the protons on the benzoxazolone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying and connecting molecular fragments, especially around quaternary carbons that are not observed in HSQC spectra. For instance, correlations from the benzylic protons to the carbons of the benzoxazolone ring would confirm the N-benzyl linkage.

Vibrational Spectroscopy for Molecular Vibrations and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Absorption Bands

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Specific functional groups have characteristic absorption frequencies.

For this compound, key characteristic absorption bands would include:

A strong absorption band for the carbonyl (C=O) stretching of the cyclic carbamate (B1207046) (oxazolone ring), typically in the range of 1750-1800 cm⁻¹.

C-H stretching vibrations for the aromatic rings and the methyl and methylene (B1212753) groups in the region of 2850-3100 cm⁻¹.

C=C stretching vibrations for the aromatic rings around 1450-1600 cm⁻¹.

C-N and C-O stretching vibrations within the benzoxazolone ring.

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic |

| ~2950-2850 | Medium-Weak | C-H stretch | CH₃, CH₂ |

| ~1780 | Strong | C=O stretch | Cyclic Carbamate |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic |

| ~1250 | Strong | C-O-C stretch | Aryl-O-C |

| ~750, ~700 | Strong | C-H bend | Aromatic (out-of-plane) |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum provides a molecular fingerprint that can be used for identification.

In the Raman spectrum of this compound, prominent peaks would be expected for the symmetric stretching vibrations of the aromatic rings. The C=O stretch would also be visible, although potentially weaker than in the IR spectrum. The spectrum would provide a unique pattern of peaks that could be used to identify the compound and study its solid-state structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of organic molecules, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental composition of a compound and its fragments. For this compound (C₁₅H₁₃NO₂), the theoretical exact mass can be calculated, serving as a benchmark for experimental verification. The calculated monoisotopic mass is 239.0946 g/mol . nih.gov

In addition to accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways of the molecule. While specific experimental fragmentation data for this exact compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of related chemical structures, particularly those containing an N-benzyl group.

The most characteristic fragmentation pathway for N-benzyl compounds involves the cleavage of the C-N bond connecting the benzyl group to the heterocyclic core. nih.gov This occurs due to the exceptional stability of the resulting benzyl cation, which often rearranges to the highly stable tropylium (B1234903) cation ([C₇H₇]⁺). This fragment is typically observed as a prominent peak at an m/z of 91. The other resulting fragment would be the radical cation of the 5-methyl-benzooxazolone core.

A summary of the expected primary fragments for this compound in an HRMS experiment is presented below.

| Fragment Ion | Structure | Theoretical m/z |

| Molecular Ion [M]⁺ | [C₁₅H₁₃NO₂]⁺ | 239.0946 |

| Tropylium Cation | [C₇H₇]⁺ | 91.0548 |

| 5-methyl-benzooxazolone fragment | [C₈H₆NO₂]⁺ | 148.0399 |

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise details on atomic coordinates, bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in open-access databases, the crystallographic data of a closely related structural isomer, 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide, offers significant insight into the likely structural parameters and packing motifs. nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.4527 (2) |

| b (Å) | 11.2213 (4) |

| c (Å) | 16.9371 (7) |

| α (°) | 90 |

| β (°) | 100.002 (2) |

| γ (°) | 90 |

| Volume (ų) | 1207.74 (8) |

| Z | 4 |

The molecular geometry of the benzoxazole (B165842) core is largely planar. In the related structure of 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide, the isoxazole (B147169) unit and the attached benzene (B151609) ring are nearly coplanar, with a very small dihedral angle between them (1.42 (8)°). nih.gov A key structural feature is the orientation of the N-benzyl group relative to this planar core. In the analyzed isomer, the benzyl ring is significantly twisted out of the plane of the benzisoxazole unit, indicated by a dihedral angle of 74.19 (8)°. nih.gov This twisted conformation is typical for such structures, minimizing steric hindrance. The bond lengths and angles within the molecule are generally in agreement with standard values for similar chemical structures. nih.gov

The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular interactions. nih.govrsc.org In the crystal structure of the derivative 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide, these interactions are crucial for the stability of the lattice. The primary interactions observed are C—H···O hydrogen bonds and π-π stacking.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Distance (Å) |

| C—H···O Hydrogen Bond | C-H | O | ~2.5 - 3.2 |

| π-π Stacking | Isoxazole Ring | Benzyl Ring | 3.5209 (10) |

| C—H···π Interaction | Methylene C-H | Benzene Ring | Not specified |

Computational and Theoretical Chemistry Studies of 3 Benzyl 5 Methyl 3h Benzooxazol 2 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other properties of a molecule.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. researchgate.net Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which is a simpler quantity. This approach allows for a balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems, including benzoxazolone derivatives. bohrium.comresearchgate.net

Geometry optimization is a key application of DFT. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. By calculating the forces on each atom, the optimization algorithm adjusts the atomic positions until a stable structure is found. This optimized geometry is crucial as it represents the most likely conformation of the molecule and serves as the basis for all other property calculations.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional accounts for the quantum mechanical effects of electron exchange and correlation. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. nih.gov This functional is known to provide reliable results for a wide variety of molecular systems. bohrium.com

A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, but at a higher computational cost. Common basis sets include Pople-style basis sets (e.g., 6-31G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ). The selection of an appropriate basis set is a compromise between desired accuracy and computational feasibility. For instance, in a study on a related benzoxazolone derivative, the 6-31G(d,p) basis set was employed with DFT and HF methods. bohrium.com

Table 1: Representative Exchange-Correlation Functionals and Basis Sets in Computational Chemistry This table is for illustrative purposes and does not represent actual data for 3-Benzyl-5-methyl-3H-benzooxazol-2-one.

| Category | Examples | Description |

|---|---|---|

| Exchange-Correlation Functionals | B3LYP, PBE0, M06-2X | Approximations to the exchange-correlation energy in DFT, balancing accuracy and computational cost. |

| Basis Sets | 6-31G(d,p), cc-pVTZ, def2-TZVP | Sets of mathematical functions used to build molecular orbitals, varying in size and flexibility. |

Once the optimized geometry of a molecule is determined, DFT calculations can be used to predict its vibrational frequencies. These frequencies correspond to the different modes of vibration of the molecule's chemical bonds, such as stretching, bending, and twisting. The calculated vibrational spectrum can be compared with experimental infrared (IR) spectroscopy data to help identify and characterize the compound. Each calculated frequency is associated with an intensity, which predicts the strength of the corresponding absorption in the IR spectrum. A study on 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one demonstrated the use of DFT to calculate vibrational frequencies and compare them with experimental FT-IR spectra. bohrium.com

Hartree-Fock (HF) theory is an earlier ab initio method for approximating the wave function and energy of a quantum many-body system. While it is computationally less expensive than more advanced methods, it does not fully account for electron correlation, which can affect the accuracy of the results. However, HF calculations are often used as a starting point for more sophisticated methods and can provide valuable comparative data. For example, in the computational study of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, both HF and DFT methods were used to determine the molecular structure and vibrational frequencies, allowing for a comparison of the results. bohrium.com

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. dergipark.org.tr

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. dergipark.org.tr A smaller HOMO-LUMO gap suggests that the molecule is more easily excited and more reactive. nih.gov

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For this compound, a computational analysis would reveal the locations of these orbitals. For instance, in a study of other benzoxazole (B165842) derivatives, the HOMO and LUMO were analyzed to understand charge transfer within the molecules. researchgate.net This information is vital for predicting how the molecule might interact with other reagents and for understanding its electronic properties.

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis This table is for illustrative purposes and does not represent actual data for this compound.

| Parameter | Significance |

|---|---|

| HOMO Energy | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable descriptor used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, providing a color-coded representation where different colors correspond to varying levels of electrostatic potential.

For this compound, the MEP map would highlight distinct regions of positive, negative, and neutral potential. The oxygen atom of the carbonyl group in the benzooxazolone ring is expected to be a region of high electron density, depicted in red on the MEP map. This negative potential indicates a propensity for electrophilic attack at this site. Conversely, the hydrogen atoms of the methyl and benzyl (B1604629) groups, as well as the region around the nitrogen atom, would likely exhibit a positive electrostatic potential, shown in blue, making them susceptible to nucleophilic attack. The aromatic rings are expected to show a mix of neutral (green) and slightly negative (yellow to orange) potential above and below the plane of the rings, characteristic of their π-electron systems.

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Reactivity Implication |

|---|---|---|---|

| Carbonyl Oxygen | Highly Negative | Red | Prone to Electrophilic Attack |

| Aromatic Rings (π-system) | Slightly Negative to Neutral | Yellow/Green | Interaction with Electrophiles |

| Hydrogen Atoms | Positive | Blue | Potential for Nucleophilic Interaction |

| Nitrogen Atom (influenced by adjacent groups) | Slightly Positive | Light Blue | Less likely site for direct protonation |

Mulliken Population Analysis and Atomic Charge Distributions

In this compound, the Mulliken charge analysis is expected to reveal a significant negative charge on the oxygen atom of the carbonyl group due to its high electronegativity. The nitrogen atom, although electronegative, is part of an amide-like system and is bonded to a benzyl group, which may result in a less negative or even slightly positive charge. The carbon atom of the carbonyl group is predicted to carry a substantial positive charge, making it an electrophilic center. The carbon atoms of the aromatic rings will have varying, smaller negative charges, while the hydrogen atoms will generally possess small positive charges.

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| Carbonyl Oxygen (O) | -0.5 to -0.7 |

| Carbonyl Carbon (C) | +0.6 to +0.8 |

| Nitrogen (N) | -0.2 to +0.1 |

| Aromatic Carbon Atoms (C) | -0.1 to -0.3 |

| Hydrogen Atoms (H) | +0.1 to +0.2 |

Reactivity and Stability Descriptors

Fukui Functions and Average Local Ionization Energies for Site-Specific Reactivity

Fukui functions are conceptual density functional theory (DFT) descriptors that help in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The condensed Fukui function provides a value for each atomic site, indicating its susceptibility to a particular type of attack.

For this compound, the Fukui function analysis would likely identify the carbonyl carbon as the most probable site for a nucleophilic attack (highest f+ value). The carbonyl oxygen and certain carbon atoms on the aromatic rings are expected to be the preferred sites for electrophilic attack (highest f- values). The average local ionization energy (ALIE) is another descriptor that can identify sites susceptible to electrophilic attack, with lower ALIE values indicating regions where it is easier to remove an electron.

Bond Dissociation Energies (BDEs) and Implications for Chemical Stability

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. wikipedia.org It is a direct measure of the strength of a chemical bond and provides insights into the chemical stability of a molecule. wikipedia.org Higher BDE values indicate stronger bonds and greater stability.

In this compound, the bonds within the aromatic rings are expected to have the highest BDEs, reflecting their aromatic stability. The C-N bond connecting the benzyl group to the benzooxazolone ring and the C-C bonds of the benzyl and methyl groups will have intermediate BDEs. The weakest bonds in the molecule are likely to be the C-H bonds of the methylene (B1212753) bridge in the benzyl group, as the resulting benzyl radical is resonance-stabilized.

| Bond | Estimated BDE (kcal/mol) | Implication for Stability |

|---|---|---|

| Aromatic C-H | ~110 | High Stability |

| Aromatic C-C | >120 | Very High Stability |

| N-CH₂ (Benzyl) | ~80-90 | Relatively Stable |

| CH₂-C (Benzyl) | ~100 | Stable |

| Methyl C-H | ~100 | Stable |

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Identification of Stable Conformations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the nitrogen atom to the methylene carbon of the benzyl group.

Computational modeling can be used to perform a systematic search of the conformational space to identify the low-energy, stable conformations. The potential energy surface can be scanned by rotating the dihedral angle involving the benzooxazolone ring and the benzyl group. It is anticipated that the most stable conformation will be one that minimizes steric hindrance between the benzyl group and the benzooxazolone core. The phenyl ring of the benzyl group is likely to be oriented away from the plane of the benzooxazolone ring to reduce steric clash. Molecular dynamics simulations could further explore the dynamic behavior of the molecule and the transitions between different conformations over time.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the motion of atoms and molecules over time. For a molecule like this compound, MD simulations would provide critical insights into its flexibility, preferred conformations in different environments (e.g., in solution or bound to a protein), and the dynamic nature of its interactions with biological targets. This technique allows researchers to sample the conformational landscape of the molecule, identifying low-energy states that are likely to be biologically relevant.

However, a specific search of scientific literature did not yield any studies that have published results of MD simulations performed on this compound. Such a study would typically report on parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the analysis of hydrogen bonds or other non-covalent interactions over the simulation time.

Cheminformatics and Pharmacoinformatics Approaches (excluding clinical human trial data)

Cheminformatics and pharmacoinformatics utilize computational methods to analyze chemical and biological data, aiding in the drug discovery process. These approaches are crucial for identifying potential drug candidates, predicting their activity, and understanding their interactions with biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the binding mode of a potential drug molecule and in estimating the strength of the interaction.

For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target to predict its binding affinity and interaction patterns. Key outputs from such simulations include docking scores and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues. Despite the utility of this method, there are no specific, detailed molecular docking studies for this compound reported in peer-reviewed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of molecules. These studies result in contour maps that indicate where steric bulk, positive or negative electrostatic potential, or hydrophobic and hydrogen-bonding characteristics are favorable or unfavorable for biological activity. A pharmacophore hypothesis defines the essential 3D arrangement of functional groups that a molecule must possess to be active at a specific biological target.

The development of a robust QSAR model or a pharmacophore hypothesis requires a dataset of structurally related compounds with measured biological activity. No published studies were found that specifically include this compound within a series for the development of 3D-QSAR models or the generation of a pharmacophore hypothesis.

Virtual high-throughput screening (vHTS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While this compound is listed in several chemical databases and may be part of screening libraries, no specific research articles were identified that report its discovery as a potential biological modulator through a vHTS campaign. Such a report would typically detail the screening protocol, the biological target, and the subsequent experimental validation.

Chemical Reactivity and Transformational Pathways of 3 Benzyl 5 Methyl 3h Benzooxazol 2 One Derivatives

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of the Benzoxazolone System

The benzene ring of the benzoxazolone system is amenable to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The regiochemical outcome of these substitutions is directed by the existing substituents: the C5-methyl group and the N-acyl portion of the heterocyclic ring.

The combined influence of the C5-methyl and the N-acyl groups strongly activates the C4 and C6 positions for electrophilic attack. Due to potential steric hindrance from the adjacent methyl group at the C4 position, substitution often favors the C6 position. Common EAS reactions applicable to this system include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced, predominantly at the C6 position.

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) leads to the corresponding 6-halo derivatives. youtube.com

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by strong Lewis acids like aluminum chloride (AlCl₃), can introduce alkyl or acyl groups. wikipedia.orglibretexts.org Friedel-Crafts acylation, in particular, would likely yield the 6-acyl derivative, as the acyl group is deactivating and prevents poly-substitution. libretexts.orgyoutube.com

| Reaction | Reagents | Typical Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 3-Benzyl-6-nitro-5-methyl-3H-benzooxazol-2-one |

| Bromination | Br₂, FeBr₃ | Br⁺ | 3-Benzyl-6-bromo-5-methyl-3H-benzooxazol-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 6-Acyl-3-benzyl-5-methyl-3H-benzooxazol-2-one |

Nucleophilic Attack at the Lactam Carbonyl and other Electrophilic Centers

The most significant electrophilic center in the heterocyclic portion of the molecule is the carbonyl carbon (C2) of the lactam ring. This carbon is susceptible to attack by a wide range of nucleophiles. This reactivity is characteristic of amides and esters. The reaction proceeds via a nucleophilic acyl substitution mechanism, beginning with the formation of a tetrahedral intermediate.

Strong nucleophiles such as organometallic reagents (e.g., Grignard reagents, R-MgX) or powerful hydride donors (e.g., Lithium Aluminum Hydride, LiAlH₄) readily attack the carbonyl carbon. masterorganicchemistry.comlibretexts.org Other nucleophiles, including hydroxides, alkoxides, and amines, can also react, typically under conditions that facilitate the departure of the leaving group, often leading to ring opening. A related system, benzoxazinone, has been shown to undergo nucleophilic ring-opening upon reaction with Ruppert's reagent (TMS-CF₃). researchgate.net

Ring-Opening and Ring-Transformation Reactions of the Benzoxazolone Heterocycle

The nucleophilic attack described in the previous section is the primary pathway for the ring-opening of the benzoxazolone heterocycle. The stability of the five-membered ring is compromised once the tetrahedral intermediate is formed, often leading to cleavage of the O1-C2 ester bond.

Alkaline Hydrolysis: Treatment with a strong base like sodium hydroxide (B78521) (NaOH) followed by acidic workup results in the hydrolysis of the cyclic carbamate (B1207046). This reaction breaks the O1-C2 bond, ultimately yielding 2-(benzylamino)-4-methylphenol.

Aminolysis: Reaction with primary or secondary amines can lead to the formation of substituted urea (B33335) derivatives. For example, reaction with an amine (R₂NH) would cleave the ring to form N-benzyl-N'-(2-hydroxy-5-methylphenyl)-N',N-dialkylurea.

Reductive Cleavage: As discussed further in section 5.5, strong reducing agents like LiAlH₄ can induce a reductive ring-opening. masterorganicchemistry.com While not a nucleophilic substitution, reductive cleavage of the N-O bond is a known pathway for related heterocycles like benzisoxazoles, particularly under metabolic conditions. researchgate.net

| Reaction Type | Reagents | General Product Type |

|---|---|---|

| Alkaline Hydrolysis | 1. NaOH(aq), Δ 2. H₃O⁺ | Substituted 2-Aminophenol |

| Aminolysis | R₂NH, Δ | Substituted Urea |

| Attack by Grignard Reagent | 1. R-MgX 2. H₃O⁺ | N-acylated 2-Aminophenol |

Reactions Involving the Benzyl (B1604629) Moiety and Methyl Substituent

The exocyclic groups—the N-benzyl moiety and the C5-methyl group—possess their own distinct reactivity.

The benzyl group is particularly reactive at the benzylic position (the CH₂ group attached to both the nitrogen and the phenyl ring).

Oxidation: The benzylic C-H bonds are susceptible to oxidation. mdpi.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methylene (B1212753) group to a carbonyl, transforming the N-benzyl group into an N-benzoyl group. This transformation is a fundamental reaction in organic synthesis for preparing aromatic ketones. mdpi.com

Radical Halogenation: Under free-radical conditions (e.g., N-bromosuccinimide and light), the benzylic position can be halogenated to give a 3-(α-halobenzyl) derivative. This product is a valuable intermediate for subsequent nucleophilic substitution reactions.

Deprotonation/Lithiation: Strong bases like organolithium reagents can deprotonate the benzylic position. The resulting anion can then be quenched with various electrophiles, allowing for the introduction of new functional groups at this position. nih.gov

N-Debenzylation: The benzyl group can be removed under certain oxidative conditions, such as using potassium tert-butoxide in DMSO with oxygen, to yield the parent 5-methyl-3H-benzooxazol-2-one. researchgate.net

The C5-methyl group is generally less reactive than the benzylic position. However, under harsh oxidative conditions, it can be oxidized to a carboxylic acid group (-COOH).

Oxidation and Reduction Chemistry of the Benzoxazolone System

The oxidation and reduction chemistry of 3-benzyl-5-methyl-3H-benzooxazol-2-one targets different parts of the molecule.

Oxidation primarily occurs at the side chains, as detailed in section 5.4. The aromatic rings are generally stable to oxidation except under very harsh conditions that would likely degrade the entire molecule. The most common oxidative transformation is the conversion of the benzylic CH₂ group to a carbonyl (C=O). mdpi.comnih.gov

Reduction chemistry focuses on the lactam carbonyl group.

Hydride Reduction: The lactam, being a cyclic amide, can be reduced by powerful hydride-based reducing agents. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a sufficiently strong agent to reduce the carbonyl group. libretexts.orgpearson.com This reaction typically does not stop at the alcohol stage but proceeds with ring cleavage to yield an amino alcohol, specifically N-benzyl-N-(2-hydroxy-5-methylbenzyl)amine. LiAlH₄ is potent enough to reduce esters and amides but generally does not reduce isolated aromatic rings. libretexts.orgquora.com

Catalytic Hydrogenation: The aromatic rings can be reduced to their saturated cycloalkane counterparts via catalytic hydrogenation (e.g., H₂ over Rhodium or Ruthenium catalysts), but this requires forcing conditions such as high pressure and temperature. wordpress.com Under such conditions, the benzyl group would also likely be cleaved (hydrogenolysis).

Detailed Mechanistic Studies of Novel Chemical Reactions

While the reactions described above follow well-established mechanistic pathways, detailed kinetic or computational studies on novel transformations of this compound specifically are not widely available in the current literature. The primary mechanisms governing its reactivity are fundamental concepts in organic chemistry.

Electrophilic Aromatic Substitution: This proceeds through the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. youtube.com The rate-determining step is the initial attack of the aromatic π-system on the electrophile. A subsequent fast deprotonation step restores the aromaticity of the ring.

Nucleophilic Acyl Substitution: The attack on the lactam carbonyl involves a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate. In the second step, the ring opens by eliminating the phenoxide portion as a leaving group, reforming a carbon-oxygen double bond in the resulting product.

LiAlH₄ Reduction of the Lactam: The mechanism involves the transfer of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbonyl carbon. libretexts.orgpearson.com This is followed by coordination of the oxygen to the aluminum species. Subsequent hydride transfers and workup lead to the fully reduced, ring-opened product.

Further research focusing on this specific derivative could uncover novel reaction pathways or provide deeper insight into the subtle electronic and steric factors governing its reactivity.

Table of Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Subject Compound |

| 3-Benzyl-6-nitro-5-methyl-3H-benzooxazol-2-one | Nitration Product |

| 3-Benzyl-6-bromo-5-methyl-3H-benzooxazol-2-one | Bromination Product |

| 6-Acyl-3-benzyl-5-methyl-3H-benzooxazol-2-one | Acylation Product |

| 2-(Benzylamino)-4-methylphenol | Hydrolysis Product |

| N-benzyl-N'-(2-hydroxy-5-methylphenyl)-N',N-dialkylurea | Aminolysis Product |

| 3-(α-Halobenzyl)-5-methyl-3H-benzooxazol-2-one | Halogenation Product |

| 3-Benzoyl-5-methyl-3H-benzooxazol-2-one | Oxidation Product |

| 5-Methyl-3H-benzooxazol-2-one | Debenzylation Product |

| N-Benzyl-N-(2-hydroxy-5-methylbenzyl)amine | Reduction Product |

| Nitric acid | Reagent |

| Sulfuric acid | Reagent/Catalyst |

| Iron(III) bromide (FeBr₃) | Catalyst |

| Aluminum chloride (AlCl₃) | Catalyst |

| Sodium hydroxide (NaOH) | Reagent |

| Lithium aluminum hydride (LiAlH₄) | Reagent |

| Potassium permanganate (KMnO₄) | Reagent |

| N-Bromosuccinimide (NBS) | Reagent |

| Potassium tert-butoxide | Reagent |

Structure Activity Relationship Sar Studies for 3 Benzyl 5 Methyl 3h Benzooxazol 2 One Analogues Academic Research Perspective

Elucidating the Influence of N3-Substituents on Biological Activities

The substituent at the N3 position of the benzoxazolone ring plays a pivotal role in modulating the biological activity of these compounds. The benzyl (B1604629) group in 3-Benzyl-5-methyl-3H-benzooxazol-2-one is a critical determinant of its interaction with biological targets. SAR studies on related benzoxazolone series have demonstrated that variations in the N3-substituent can significantly impact potency and selectivity.

For instance, research on a series of 3-substituted-2-oxo-3H-benzoxazoles has shown that the nature of the group at this position is crucial for analgesic and anti-inflammatory properties. jocpr.com While a direct systematic study on this compound is not extensively documented in publicly available literature, data from analogous series provide valuable insights. For example, replacing the benzyl group with other arylalkyl, alkyl, or heterocyclic moieties can alter the lipophilicity, steric bulk, and electronic properties of the molecule, thereby influencing its binding affinity to target proteins.

Table 1: Illustrative Impact of N3-Substituent Modification on Biological Activity of 5-Methyl-3H-benzooxazol-2-one Analogues (Hypothetical Data Based on General SAR Principles)

| Compound ID | N3-Substituent | Biological Activity (IC50, µM) | Observations |

| 1a | Benzyl | 1.2 | Parent compound, serves as a reference. |

| 1b | 4-Fluorobenzyl | 0.8 | Introduction of an electron-withdrawing group enhances potency. |

| 1c | 2-Chlorobenzyl | 1.5 | Steric hindrance from ortho-substitution may slightly decrease activity. |

| 1d | Phenethyl | 2.5 | Increasing the linker length reduces potency, suggesting a specific spatial requirement. |

| 1e | Methyl | 15.0 | A small alkyl group is significantly less active, highlighting the importance of the aromatic ring. |

| 1f | Cyclohexylmethyl | 5.7 | A non-aromatic cyclic group is less potent than the benzyl group, indicating a potential π-π stacking interaction. |

Investigating the Role of the Methyl Group at the C5 Position in Modulating Biological Responses

The methyl group at the C5 position of the benzene (B151609) ring is another key feature of this compound that influences its biological profile. Substituents on the benzoxazolone ring can affect the electronic environment of the entire molecule and provide additional interaction points with the target.

Table 2: Postulated Effect of C5-Substituent Variation on the Activity of 3-Benzyl-3H-benzooxazol-2-one Analogues (Hypothetical Data)

| Compound ID | C5-Substituent | Biological Activity (IC50, µM) | Rationale |

| 2a | Methyl | 1.2 | Reference compound. |

| 2b | Hydrogen | 3.5 | Removal of the methyl group may lead to a loss of beneficial hydrophobic interactions. |

| 2c | Chloro | 0.9 | An electron-withdrawing and lipophilic group at this position may enhance binding. |

| 2d | Methoxy (B1213986) | 2.1 | The electron-donating and polar nature of the methoxy group might be less favorable. |

| 2e | Trifluoromethyl | 0.5 | A strongly electron-withdrawing and lipophilic group could significantly improve potency. |

Note: This table presents hypothetical data to illustrate the potential impact of C5-substituents, based on general SAR trends observed in related heterocyclic compounds.

Systemic Modifications of the Benzyl Moiety and their Impact on Target Binding and Efficacy

The benzyl moiety at the N3 position offers a rich platform for systematic modifications to probe the binding pocket of a biological target. The phenyl ring of the benzyl group can be substituted with various functional groups to explore electronic, steric, and hydrophobic interactions.

SAR studies on related structures, such as 3-benzyl-1,3-oxazolidin-2-ones, have shown that substitutions on the benzyl ring can dramatically affect potency and pharmacokinetic properties. nih.gov For instance, introducing small, electron-withdrawing groups like fluorine at the para-position of the phenyl ring often leads to improved activity. Conversely, bulky substituents or those that introduce unfavorable steric clashes can be detrimental to binding.

Table 3: Representative SAR of Benzyl Moiety Modifications in 3-Arylmethyl-5-methyl-3H-benzooxazol-2-one Analogues (Hypothetical Data)

| Compound ID | Benzyl Moiety Modification | Biological Activity (IC50, µM) | SAR Interpretation |

| 3a | Unsubstituted | 1.2 | Baseline activity. |

| 3b | 4-Fluoro | 0.7 | Favorable electronic and/or hydrophobic interactions. |

| 3c | 4-Chloro | 0.9 | Similar to fluoro, enhances potency. |

| 3d | 4-Methyl | 1.8 | Small alkyl group may be tolerated but offers no significant advantage. |

| 3e | 4-Methoxy | 2.3 | Potential for hydrogen bond acceptance, but may be sterically or electronically disfavored. |

| 3f | 3,4-Dichloro | 0.5 | Combination of favorable substituents can lead to synergistic effects on potency. |

| 3g | 2-Chloro | 1.6 | Ortho-substitution may cause steric hindrance, reducing affinity. |

Note: The data presented is illustrative and based on established medicinal chemistry principles, as specific experimental values for this precise analogue series are not available in the reviewed literature.

Quantitative Correlation of Physicochemical Parameters with Biological Activity (e.g., electronic, steric, lipophilic effects)

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govwikipedia.org For this compound analogues, a QSAR model could be developed to predict the activity of novel derivatives.

Key physicochemical parameters that are often considered in QSAR studies for such a scaffold include:

Lipophilicity (logP): The hydrophobicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Electronic Parameters (e.g., Hammett constants, pKa): These describe the electron-donating or electron-withdrawing nature of substituents, which can affect binding through electrostatic interactions or by influencing the ionization state of the molecule.

Steric Parameters (e.g., Taft steric parameters, molar refractivity): These quantify the size and shape of substituents, which are critical for ensuring a good fit within the binding site of the target.

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC50) = alogP - b(Steric_parameter)^2 + c*(Electronic_parameter) + d

Where 'a', 'b', 'c', and 'd' are constants derived from statistical analysis. Such a model would suggest that activity increases with lipophilicity (up to an optimal point), is sensitive to steric bulk, and is influenced by the electronic nature of the substituents. 3D-QSAR methods like CoMFA and CoMSIA could provide more detailed insights into the steric and electrostatic fields around the molecules that are crucial for activity. nih.gov

Design Principles for Lead Optimization Based on SAR Data for Improved Potency and Selectivity

The SAR data gathered from the systematic modification of this compound provides crucial design principles for lead optimization. The goal of this process is to enhance the desired biological activity (potency) while minimizing off-target effects (improving selectivity) and optimizing pharmacokinetic properties.

Based on the illustrative SAR trends discussed:

Potency Enhancement: The data suggests that small, electron-withdrawing substituents on the benzyl ring and at the C5 position of the benzoxazolone core are generally favorable for potency. Therefore, further exploration of various halogen and other electron-deficient groups would be a rational strategy.

Selectivity Improvement: To improve selectivity, modifications can be introduced that exploit unique features of the target's binding site compared to off-targets. This might involve introducing groups that can form specific hydrogen bonds or salt bridges that are only possible with the desired target.

Pharmacokinetic Optimization: Physicochemical properties such as solubility and metabolic stability can be fine-tuned by judicious choice of substituents. For example, introducing polar groups can increase aqueous solubility, while blocking metabolically liable sites can improve metabolic stability.

Comparative SAR Analysis with Other Privileged Benzoxazolone Structures

The benzoxazolone ring is a versatile scaffold found in a wide array of bioactive molecules. nih.gov A comparative SAR analysis of this compound with other privileged benzoxazolone structures can provide broader insights into the key structural features required for different biological activities.

For instance, comparing the SAR of this compound with that of benzoxazolones bearing different substitution patterns can reveal the relative importance of substituents at various positions. Some benzoxazolone derivatives have shown efficacy as antimicrobial agents, with the nature and position of substituents on the benzoxazolone ring being critical for their activity spectrum. nih.gov Other series have been developed as anti-inflammatory or analgesic agents, where the N3-substituent often plays a dominant role in determining potency. jocpr.com

By comparing the SAR of this compound with these other series, common themes and diverging trends can be identified. This comparative analysis can aid in the rational design of new benzoxazolone-based compounds with tailored biological profiles, potentially leading to the discovery of novel therapeutics for a range of diseases.

Exploration of Biological Activities of 3 Benzyl 5 Methyl 3h Benzooxazol 2 One and Analogues Pre Clinical, in Vitro, and in Silico Studies

Enzyme Inhibition Profiling (In vitro)

The benzoxazolone scaffold has been the subject of numerous studies to assess its potential as an enzyme inhibitor. While direct data on 3-Benzyl-5-methyl-3H-benzooxazol-2-one is not always available, research on analogous structures provides significant insights into its likely activities.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

While specific studies on the cholinesterase inhibitory activity of this compound are not extensively documented in the reviewed literature, the broader class of benzoxazole (B165842) and benzoxazolone derivatives has demonstrated notable potential in this area. Research into novel benzo[d]oxazole derivatives has shown that these compounds can act as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.net. For instance, certain synthesized analogues have exhibited strong inhibitory activities with IC50 values in the low micromolar range researchgate.net.

Structure-activity relationship (SAR) studies on related scaffolds, such as benzoxazole-based thiazole (B1198619) hybrids, have identified compounds with significant inhibitory potency against both AChE and BChE. For example, some analogues in these series have shown IC50 values comparable to or even better than standard drugs nih.gov. Molecular docking studies have further elucidated the potential binding modes of these compounds within the active sites of the cholinesterase enzymes, supporting the experimental findings nih.gov. The inhibitory activity is often influenced by the nature and position of substituents on the benzoxazolone core and its appended moieties researchgate.netneu.edu.tr.

It is important to note that while the benzoxazolone scaffold is a promising starting point for the development of cholinesterase inhibitors, the precise inhibitory profile of this compound remains to be specifically determined through direct experimental evaluation.

| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Benzo[d]oxazole derivatives | AChE | 1.03-1.35 µM | researchgate.net |

| Benzo[d]oxazole derivatives | BChE | 6.6-8.1 µM | researchgate.net |

| Benzoxazole based 1,3-thiazole hybrids | AChE | 0.38 µM (most potent analog) | nih.gov |

| Benzoxazole based 1,3-thiazole hybrids | BChE | 1.33 µM (most potent analog) | nih.gov |

Acid Ceramidase Inhibition Studies

The benzoxazolone scaffold has been identified as a promising framework for the development of acid ceramidase (AC) inhibitors. AC is a lysosomal enzyme that plays a crucial role in sphingolipid metabolism by hydrolyzing ceramides (B1148491) into sphingosine (B13886) and fatty acids merckmillipore.com. Dysregulation of AC activity has been implicated in various diseases, making it an attractive therapeutic target merckmillipore.com.

While direct experimental data on the acid ceramidase inhibitory activity of this compound is not available in the reviewed literature, extensive research has been conducted on a closely related class of compounds: benzoxazolone carboxamides merckmillipore.comnih.gov. These studies have revealed that the benzoxazolone core is a key pharmacophoric element for potent AC inhibition nih.gov.

Systematic structure-activity relationship (SAR) investigations of benzoxazolone carboxamides have shown that substitutions on both the benzoxazolone ring and the carboxamide side chain significantly influence inhibitory potency and metabolic stability nih.govnih.gov. For example, the introduction of various substituents has led to the identification of compounds with nanomolar efficacy nih.gov. These findings suggest that the general benzoxazolone structure is a valid starting point for designing AC inhibitors, although the specific contribution of a 3-benzyl and 5-methyl substitution, as in the compound of interest, would require dedicated experimental evaluation.

| Compound Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Benzoxazolone Carboxamides | Human Acid Ceramidase (hAC) | Potent inhibitors with IC50 values in the nanomolar range have been developed. | nih.gov |

| Benzoxazolone Carboxamides | Human Acid Ceramidase (hAC) | SAR studies show that modifications on both the benzoxazolone ring and carboxamide side chain can enhance potency and stability. | nih.gov |

Cyclooxygenase (COX-2) and Lipoxygenase (LOX) Inhibition Assays

The anti-inflammatory potential of benzoxazolone derivatives has been explored through their inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. While specific in vitro data for this compound is not detailed in the available literature, studies on analogous compounds provide valuable insights.

Research has shown that various benzoxazole derivatives can selectively inhibit the COX-2 isoenzyme over COX-1, which is a desirable characteristic for anti-inflammatory agents with a reduced risk of gastrointestinal side effects merckmillipore.com. For instance, a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit human COX-2. Some of these compounds exhibited high selectivity for COX-2, with selectivity indices significantly greater than that of the reference drug celecoxib (B62257) merckmillipore.com.

Similarly, the potential for dual inhibition of both COX-2 and 5-LOX has been investigated as a strategy to develop safer anti-inflammatory drugs. Although direct evidence for this compound is lacking, the broader class of compounds containing the benzoxazole nucleus has been a focus of such research. The inhibitory concentrations (IC50) for various benzoxazole analogues against COX-2 have been reported in the micromolar and even nanomolar range, highlighting the potential of this scaffold merckmillipore.comnih.gov.

| Compound Class | Target Enzyme | Reported Activity (IC50) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Methyl-2-(substituted amido) benzoxazole-5-carboxylates | COX-2 | 25.8 - 30.7 µg/ml | Not Reported | nih.gov |

| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates | COX-2 | <10 µM for active compounds | Up to >465 | merckmillipore.com |

Other Biologically Relevant Enzyme Targets and Their Modulation

Beyond the well-studied enzymes, the benzoxazolone scaffold has been investigated for its inhibitory activity against a variety of other biologically significant enzymes. While specific data for this compound is not available, research on its analogues has revealed a broad spectrum of enzyme modulation.

One area of investigation is in the realm of protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer. Novel benzoxazole analogues have been designed and synthesized as inhibitors of Aurora B kinase , a key protein in cell division. Some of these compounds have shown promising inhibitory activity and antiproliferative effects on human tumor cell lines nih.gov. Similarly, benzoxazole derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical kinase in angiogenesis. Certain analogues have displayed significant VEGFR-2 inhibitory effects at nanomolar concentrations merckmillipore.com.

The benzoxazolone core has also been explored in the context of other enzyme families. For example, in silico studies have suggested that 3-substituted-2(3H)-benzoxazolone derivatives may have an affinity for caspase-3 , an essential enzyme in the apoptotic pathway researchgate.net. Furthermore, benzoxazolone-5-urea derivatives have been identified as potent inhibitors of human soluble epoxide hydrolase (sEH) , an enzyme involved in the metabolism of signaling lipids and a target for anti-inflammatory therapies researchgate.net. These findings underscore the versatility of the benzoxazolone scaffold in modulating the activity of diverse and therapeutically relevant enzymes.

| Enzyme Target | Compound Class | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Aurora B Kinase | Benzoxazole analogs | Potent inhibition observed for some analogs | nih.gov |

| VEGFR-2 | Benzoxazole derivatives | 97.38 nM (most potent member) | merckmillipore.com |

| Soluble Epoxide Hydrolase (sEH) | Benzoxazolone-5-urea derivatives | 0.39 - 570 nM | researchgate.net |

Receptor Binding and Modulation Studies (In vitro, In silico)

The interaction of this compound and its analogues with various receptors has been a subject of interest, particularly in the context of central nervous system targets.

Sigma Receptor (σ1, σ2) Binding Affinities and Selectivity Profiles

The sigma (σ) receptors, particularly the σ1 subtype, have emerged as important targets for the development of therapeutics for a range of neurological and psychiatric disorders. A study focusing on a series of new benzo[d]oxazol-2(3H)-one derivatives, variously substituted on the N-benzyl moiety, has provided significant insights into the sigma receptor binding properties of this class of compounds nih.gov.

The research confirmed that the benzoxazolone moiety confers a preference for the σ1 receptor binding sites. The affinity for σ1 receptors was found to be strongly influenced by the type and position of substituents on the N-benzyl ring. Specifically, compounds with substitutions in the para-position of the N-benzyl ring, such as with chlorine, fluorine, or a methyl group, exhibited higher affinity for σ1 receptors compared to their ortho-substituted counterparts nih.gov.

One of the most potent and selective compounds identified in this study was a para-chloro-substituted N-benzyl derivative, which displayed a Ki value of 0.1 nM for the σ1 receptor and 427 nM for the σ2 receptor, resulting in a high selectivity ratio (K_iσ2_/K_iσ1_) of 4270 nih.gov. These findings indicate that benzo[d]oxazol-2(3H)-one derivatives are among the most selective σ1 receptor-preferring ligands currently known. While the specific binding affinities for this compound were not explicitly detailed, the structure-activity relationships established in this study suggest that it would likely exhibit a preference for the σ1 receptor.

| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity Ratio (Ki σ2/Ki σ1) | Reference |

|---|---|---|---|---|

| para-Chloro-substituted N-benzyl-benzo[d]oxazol-2(3H)-one | 0.1 | 427 | 4270 | nih.gov |

| para-Fluoro-substituted N-benzyl-benzo[d]oxazol-2(3H)-one | Data available in source | Data available in source | Data available in source | nih.gov |

| para-Methyl-substituted N-benzyl-benzo[d]oxazol-2(3H)-one | Data available in source | Data available in source | Data available in source | nih.gov |

Interactions with Macrophage Migration Inhibitory Factor (MIF)-CD74 Pathway

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory responses and cell proliferation. nih.gov The biological actions of MIF are primarily mediated through its interaction with the cell surface receptor CD74. nih.gov The binding of MIF to CD74 initiates downstream signaling cascades, including the activation of the extracellular signal-regulated kinase (ERK)-1/2 MAP kinase pathway, which is crucial for MIF-induced cell proliferation and the production of inflammatory mediators like prostaglandin (B15479496) E2. nih.gov

Substituted N-benzyl-benzoxazol-2-ones have been identified as potent antagonists of the MIF-CD74 interaction. nih.gov Virtual screening and subsequent optimization have led to the discovery of analogues with significant inhibitory activity in both MIF's keto-enol tautomerase function and its binding to the CD74 receptor. nih.gov The tautomerase activity, although considered vestigial in mammals, occurs near the CD74 binding site, making it a relevant target for screening potential inhibitors of the MIF-CD74 interaction. nih.gov

While specific data for this compound is not extensively detailed in all studies, research on a series of N-benzyl-benzoxazol-2-one analogues provides valuable insights into the structure-activity relationships. For instance, the presence of a methyl group at the 5-position of the benzoxazolone ring, as is the case in the subject compound, has been shown to be favorable for inhibitory activity. nih.gov One of the potent inhibitors from this class, 3-(3-hydroxybenzyl)-5-methylbenzooxazol-2-one (designated as MIF098), which shares the 5-methyl-benzooxazol-2-one core, has demonstrated a notable IC50 value of 0.010 µM in a tautomerase assay. researchgate.net Furthermore, studies on this and other potent analogues have confirmed their ability to attenuate MIF-dependent ERK1/2 phosphorylation in human synovial fibroblasts, a downstream consequence of blocking the MIF-CD74 pathway. nih.govresearchgate.net

The inhibitory activities of several N-benzyl-benzoxazol-2-one analogues against MIF tautomerase and MIF-CD74 binding are summarized in the table below.

| Compound | Substitution on Benzyl (B1604629) Ring | IC50 (µM) - Tautomerase Assay | IC50 (µM) - MIF-CD74 Binding Assay |

|---|---|---|---|

| Analogue 1 | Unsubstituted | 0.5 | 1.5 |

| Analogue 2 | 3-OH | 0.010 | 0.080 |

| Analogue 3 | 2-OH | 0.025 | 0.120 |

| Analogue 4 | 3-OCH3 | 0.030 | 0.250 |

Modulation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in both normal physiology and pathological conditions such as cancer. nih.gov The benzoxazole scaffold has been explored for its potential to inhibit VEGFR-2. Several studies have reported on benzoxazole derivatives with VEGFR-2 inhibitory activity; however, these compounds typically feature different substitution patterns than this compound.

For instance, research has focused on 2-substituted benzoxazoles and benzoxazoles with complex side chains at the 3-position that are designed to interact with the ATP-binding site of the VEGFR-2 kinase domain. nih.govnih.govresearchgate.net These studies have identified compounds with potent VEGFR-2 inhibitory activity, demonstrating the potential of the benzoxazole nucleus as a pharmacophore for VEGFR-2 inhibition. nih.govresearchgate.net

However, there is a lack of specific preclinical, in vitro, or in silico data demonstrating the direct modulation of VEGFR-2 by this compound or its closely related analogues with a simple N-benzyl and 5-methyl substitution pattern. Further research is required to determine if this specific class of benzoxazolones interacts with the VEGFR-2 signaling pathway.

Anti-inflammatory Activity in In vitro Models

The benzoxazolone core is a feature of various compounds with documented anti-inflammatory properties. tandfonline.comresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of key inflammatory mediators.

Inhibition of Prostaglandin E2 Biosynthesis

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its synthesis is a key target for anti-inflammatory drugs. nih.gov The biosynthesis of PGE2 is catalyzed by cyclooxygenase (COX) enzymes. nih.gov Some benzoxazole derivatives have been investigated as inhibitors of COX enzymes, suggesting a potential mechanism for reducing PGE2 production. researchgate.net For example, a study on N-acylated and N-alkylated 2-aminobenzoxazoles demonstrated their ability to suppress the cytokine-stimulated generation of PGE2 in rat mesangial cells. nih.gov

Modulation of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response. The modulation of their production is a key strategy in the development of anti-inflammatory therapies. Research on certain benzoxazolone derivatives has indicated their potential to inhibit the production of such cytokines. For example, a study on a series of benzoxazolone derivatives showed significant inhibitory activity against IL-6. nih.gov

While these findings highlight the anti-inflammatory potential of the benzoxazolone scaffold, specific in vitro data on the modulation of pro-inflammatory cytokine production, such as TNF-α and IL-6, by this compound is not currently available. The established role of this class of compounds as MIF inhibitors suggests a plausible mechanism for anti-inflammatory action, as MIF is a known upstream regulator of inflammatory cytokines. nih.gov However, dedicated studies are needed to confirm and quantify this effect for this compound.

Future Research Directions and Emerging Academic Applications of 3 Benzyl 5 Methyl 3h Benzooxazol 2 One

Rational Design and Synthesis of Next-Generation Benzoxazolone Analogues with Tailored Properties

The future development of 3-Benzyl-5-methyl-3H-benzooxazol-2-one hinges on the rational design of new analogues with fine-tuned properties for specific biological or material functions. The benzoxazolone framework allows for extensive chemical modification at multiple positions, making it an ideal candidate for structure-activity relationship (SAR) studies. researchgate.netnih.gov

Future synthetic strategies will focus on creating libraries of derivatives by modifying three key regions:

The N-Benzyl Group: Substitution on the phenyl ring of the benzyl (B1604629) moiety can modulate electronic and steric properties. Introducing electron-donating or electron-withdrawing groups can alter the molecule's interaction with biological targets or influence its photophysical characteristics.

The Benzoxazolone Core: The benzene (B151609) ring of the benzoxazolone scaffold can be further functionalized. While the existing methyl group at the C-5 position provides a starting point, the addition of other groups (e.g., halogens, nitro, or amino groups) at the C-4, C-6, or C-7 positions could significantly impact activity. nih.gov

The Oxazolone (B7731731) Ring: While less common, modifications to the carbonyl group could be explored to alter reactivity and stability.

These design principles are guided by established SAR findings for other benzoxazolone derivatives, which have been developed as potent inhibitors of various enzymes. nih.govmdpi.com A systematic approach to synthesizing analogues of this compound will be crucial for tailoring its properties for diverse applications.

Table 1: Potential Modifications for Analogue Synthesis

| Modification Site | Example Substituents | Potential Impact |

|---|---|---|

| N-Benzyl Phenyl Ring | -F, -Cl, -Br, -CF₃ | Enhance binding affinity, modulate lipophilicity |

| -OCH₃, -OH, -N(CH₃)₂ | Alter electronic properties, introduce H-bonding | |

| Benzoxazolone C-6/C-7 | -Cl, -NO₂ | Modify electrophilicity, potential biological targets |

Exploration of Applications in Materials Science, Including Nonlinear Optical (NLO) Materials

Organic molecules with significant π-conjugated systems are promising candidates for applications in materials science, particularly in the field of nonlinear optics (NLO). NLO materials can alter the properties of light and are essential for technologies like optical computing and data storage. nih.gov The benzoxazole (B165842) scaffold has been computationally shown to possess substantial hyperpolarizability, a key requirement for second-order NLO activity. researchgate.net

The structure of this compound, containing two aromatic rings, presents a foundation for creating materials with NLO properties. Future research will likely focus on designing derivatives that enhance these characteristics. The key strategy involves creating molecules with a strong intramolecular charge transfer (ICT) character by attaching potent electron-donating groups (donors) to one end of the π-system and electron-withdrawing groups (acceptors) to the other.

For instance, functionalizing the benzyl ring with a donor group (like -N(CH₃)₂) and the benzoxazolone ring with an acceptor group (like -NO₂) could significantly increase the molecule's hyperpolarizability. Computational studies using Density Functional Theory (DFT) will be instrumental in predicting the NLO properties of designed analogues before their synthesis, accelerating the discovery of potent NLO materials based on this scaffold. researchgate.netacs.org

Integration of Advanced Computational Methodologies for Predictive Modeling and Mechanistic Elucidation

Advanced computational chemistry offers powerful tools for predicting the behavior of molecules like this compound, thereby guiding experimental work. Density Functional Theory (DFT) is a cornerstone of this approach, enabling the calculation of a wide range of molecular properties.

Future computational studies on this compound and its analogues would focus on:

Geometric and Electronic Structure: Optimizing the molecular geometry to understand its stable conformations and analyzing frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electronic transitions.

Spectroscopic Prediction: Calculating theoretical vibrational frequencies (IR/Raman) and NMR chemical shifts to aid in the characterization of newly synthesized derivatives. msesupplies.com

Molecular Docking: Simulating the interaction of benzoxazolone analogues with the active sites of biological targets (e.g., enzymes, receptors) to predict binding affinity and orientation. This is crucial for rationally designing new therapeutic agents.

Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of the molecule within a biological environment, such as a protein binding pocket or a cell membrane, to assess the stability of its interactions over time.

These predictive models can significantly reduce the time and resources required for drug discovery and materials development by prioritizing the synthesis of compounds with the most promising properties.

Table 2: Application of Computational Methods to Benzoxazolone Research

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| DFT | Materials Science | Hyperpolarizability (NLO), UV-Vis spectra, HOMO-LUMO gap |

| Drug Design | Molecular electrostatic potential, reactivity descriptors | |

| Molecular Docking | Drug Discovery | Binding modes, interaction energies with proteins |

Development as Chemical Probes for Biological Pathway Interrogation

The benzoxazole core is a key component in several fluorescent molecules, making it an attractive scaffold for the development of chemical probes to study biological systems. These probes can be designed to bind to specific biomolecules (like DNA, proteins, or metal ions) and report on their presence or activity through a change in fluorescence.

The structure of this compound can be systematically modified to create highly specific and sensitive probes. Future research in this area would involve:

Fluorophore Optimization: Introducing substituents that enhance the intrinsic fluorescence quantum yield and photostability of the benzoxazolone core.

Targeting Moiety Integration: Attaching specific functional groups to the benzyl or benzoxazolone rings that recognize and bind to a particular biological target. For example, linking it to a known enzyme inhibitor could allow for imaging of that enzyme's activity in living cells.

Responsive Probes: Designing derivatives where the fluorescence is "turned on" or "turned off" upon binding to an analyte, such as a metal ion or a reactive oxygen species. This is often achieved by incorporating a recognition site that modulates the electronic properties of the fluorophore.

The development of such probes would provide powerful tools for cell biology and pharmacology, enabling real-time visualization of complex biological processes.

Investigation of Reactivity in Environmental Remediation and Industrial Catalysis

The future application of this compound may extend to environmental and industrial chemistry, although these areas are the least explored for this class of compounds.

In environmental remediation , understanding the degradation pathway of benzoxazolones is critical. Studies on related, naturally occurring benzoxazolinones (like BOA and MBOA) show that they undergo microbial degradation in soil. nih.gov The primary degradation products are phenoxazinones, which are more stable. Future research could investigate whether this compound is susceptible to similar biotic or abiotic degradation processes. If so, it could be explored for applications where a biodegradable scaffold is advantageous. Furthermore, its ability to coordinate with metal ions could be investigated for potential use in sequestering heavy metal pollutants.